REACTION_CXSMILES
|
N#N.[F:3][C:4]([F:13])([F:12])[C:5]1[CH:10]=[CH:9][N:8]=[C:7]([NH2:11])[CH:6]=1.[Br:14][C:15]1[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17](Br)[N:16]=1.CC(C)([O-])C.[Na+]>O1CCOCC1.[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[Br:14][C:15]1[N:16]=[C:17]([NH:11][C:7]2[CH:6]=[C:5]([C:4]([F:3])([F:12])[F:13])[CH:10]=[CH:9][N:8]=2)[CH:18]=[C:19]([CH3:21])[CH:20]=1 |f:3.4,6.7.8.9|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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FC(C1=CC(=NC=C1)N)(F)F
|
Name
|
|
Quantity
|
18.57 g
|
Type
|
reactant
|
Smiles
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BrC1=NC(=CC(=C1)C)Br
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
7.83 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
1.204 g
|
Type
|
catalyst
|
Smiles
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[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
|
Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon completion, the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
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partitioned between EtOAc (200 mL) and 5% aqueous ammonium chloride solution (200 mL)
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography on silica gel (gradient of 0-40% EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=N1)NC1=NC=CC(=C1)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 67.7 mmol | |
AMOUNT: MASS | 22.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |